[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride
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Overview
Description
[1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride: is a chemical compound with the molecular formula C11H20Cl2N2O. It is a derivative of bipiperidine, which is a bicyclic structure consisting of two piperidine rings. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Mechanism of Action
Target of action
The compound contains a bipiperidine moiety, which is found in several drugs like Biperiden . Biperiden is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs . Therefore, the muscarinic receptors could be a potential target of this compound.
Mode of action
As a potential muscarinic antagonist, this compound might bind to muscarinic receptors and block the action of acetylcholine, a neurotransmitter . This can restore the balance of neurotransmitters in the brain and alleviate symptoms of parkinsonism .
Biochemical pathways
The compound might affect the cholinergic pathways in the brain, which are involved in memory, learning, and other cognitive functions .
Pharmacokinetics
Similar compounds like biperiden are well absorbed from the gastrointestinal tract and undergo extensive first-pass metabolism .
Result of action
By potentially blocking muscarinic receptors, it might help restore the balance of neurotransmitters in the brain and alleviate symptoms of parkinsonism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride typically involves the reaction of bipiperidine with phosgene or other chlorinating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Bipiperidine} + \text{Phosgene} \rightarrow \text{[1,4’-Bipiperidine]-1’-carbonyl chloride} ] The resulting [1,4’-Bipiperidine]-1’-carbonyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may vary, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: This reaction is often performed in the presence of water or aqueous solutions of acids or bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride may be used depending on the desired transformation.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of bipiperidine.
Hydrolysis: The major products are the corresponding carboxylic acid and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride is used as an intermediate in the synthesis of various complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents. It serves as a building block for the synthesis of bioactive molecules.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is used in the production of advanced materials with specific properties.
Chemical Manufacturing: It is employed in the synthesis of specialty chemicals and intermediates.
Comparison with Similar Compounds
- 1,4’-Bipiperidine-1’-carbonyl chloride
- 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
- Irinotecan (CPT-11)
Comparison:
- 1,4’-Bipiperidine-1’-carbonyl chloride: This compound is similar in structure but lacks the deuterium labeling. It is used in similar synthetic applications.
- 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride: This compound is a close analog and is used in similar chemical reactions and research applications.
- Irinotecan (CPT-11): While structurally different, irinotecan is a bipiperidine derivative used as a chemotherapeutic agent. It highlights the versatility of bipiperidine derivatives in medicinal chemistry.
Uniqueness: [1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride is unique due to its specific labeling with deuterium, which can be useful in tracing studies and kinetic isotope effect experiments. This labeling can provide insights into reaction mechanisms and metabolic pathways.
Properties
IUPAC Name |
4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H/i1D2,2D2,3D2,6D2,7D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXXNCHZAMNCBX-DEIQIEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)Cl)([2H])[2H])([2H])[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718613-22-0 |
Source
|
Record name | [1,4′-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1′-carbonyl chloride, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=718613-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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